molecular formula C20H25N3O5S B15102510 N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide

Cat. No.: B15102510
M. Wt: 419.5 g/mol
InChI Key: AUEZPZFJIYIOHF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). Major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic derivatives .

Scientific Research Applications

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and specificity . Additionally, the spirocyclic structure contributes to its stability and bioavailability .

Comparison with Similar Compounds

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide can be compared with other thiazolidine derivatives, such as:

The unique combination of a thiazolidine ring and a spirocyclic structure in this compound sets it apart from other similar compounds, offering a distinct set of pharmacological and chemical properties .

Properties

Molecular Formula

C20H25N3O5S

Molecular Weight

419.5 g/mol

IUPAC Name

3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]propanamide

InChI

InChI=1S/C20H25N3O5S/c24-17(8-12-22-18(25)14-20(19(22)26)9-1-2-10-20)21-15-4-6-16(7-5-15)23-11-3-13-29(23,27)28/h4-7H,1-3,8-14H2,(H,21,24)

InChI Key

AUEZPZFJIYIOHF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2=O)CCC(=O)NC3=CC=C(C=C3)N4CCCS4(=O)=O

Origin of Product

United States

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